2,2-Bis(3-sec-butyl-4-hydroxyphenyl)propane
Description
Properties
IUPAC Name |
2-butan-2-yl-4-[2-(3-butan-2-yl-4-hydroxyphenyl)propan-2-yl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32O2/c1-7-15(3)19-13-17(9-11-21(19)24)23(5,6)18-10-12-22(25)20(14-18)16(4)8-2/h9-16,24-25H,7-8H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCUMMFDPFFDQEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=C(C=CC(=C1)C(C)(C)C2=CC(=C(C=C2)O)C(C)CC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50465968 | |
| Record name | 2,2-Bis(3-sec-butyl-4-hydroxyphenyl)propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50465968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32113-46-5 | |
| Record name | 2,2-Bis(3-sec-butyl-4-hydroxyphenyl)propane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32113-46-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2-Bis(3-sec-butyl-4-hydroxyphenyl)propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50465968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-Bis(3-sec-butyl-4-hydroxyphenyl)propane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
General Synthetic Route
The preparation of 2,2-bis(3-sec-butyl-4-hydroxyphenyl)propane typically involves the acid-catalyzed condensation of acetone with substituted phenols, where the phenol bears a sec-butyl group at the 3-position. This is analogous to the well-established synthesis of bisphenol A (2,2-bis(4-hydroxyphenyl)propane), but with substituted phenol reactants.
- Condensation of acetone with 3-sec-butyl-4-hydroxyphenol under acidic catalysis results in the formation of this compound.
This process involves:
- Use of an acid catalyst (e.g., hydrochloric acid or sulfonic acid resins)
- Excess phenol derivative to drive the reaction towards bisphenol formation
- Controlled temperature to optimize yield and minimize by-products
Catalyst Systems and Reaction Conditions
Catalysts: Strong acid catalysts, including hydrochloric acid or solid acid catalysts such as cation exchange resins, are employed to facilitate the electrophilic aromatic substitution and condensation steps.
Temperature and Pressure: The reaction is generally conducted at elevated temperatures (typically 60–120°C) to promote condensation, with subsequent purification steps carried out at controlled pressures to remove by-products and unreacted materials.
Reaction Time: Reaction times vary from several hours to optimize conversion and selectivity.
Purification and Isolation
The crude reaction mixture contains:
- Desired bisphenol product
- Unreacted phenol derivative
- By-products such as oligomers, colored impurities, and other condensation side-products
Washing with phenol: The adduct of bisphenol and phenol is washed with phenol obtained from decomposed adducts to remove impurities effectively without introducing water or solvents that complicate recovery.
Distillation: Removal of phenol and other volatiles by vacuum distillation at controlled temperatures (e.g., 170°C at 15 Torr) to isolate the bisphenol.
Steam stripping: To eliminate residual phenol and achieve high purity bisphenol suitable for demanding applications such as optical polycarbonate production.
Industrial Scale Considerations
The process is designed to be scalable, avoiding solvent systems that require complex recovery steps.
Recycling of phenol used in washing steps enhances efficiency and purity.
Control of by-product formation is critical to maintain product quality, especially for applications requiring high optical clarity.
3 Detailed Research Findings and Data Tables
| Parameter | Typical Conditions/Values | Notes |
|---|---|---|
| Phenol derivative | 3-sec-butyl-4-hydroxyphenol | Starting material for condensation |
| Condensation catalyst | Hydrochloric acid or cation exchange resin | Acid catalyst for electrophilic substitution |
| Reaction temperature | 60–120°C | Optimized to balance rate and selectivity |
| Reaction time | Several hours (varies by scale and catalyst) | Ensures high conversion |
| Washing medium | Phenol recovered from decomposed adduct | Enhances purity without solvent contamination |
| Distillation conditions | ~170°C at 15 Torr | Vacuum distillation to remove phenol and by-products |
| Final purity | High purity bisphenol | Suitable for optical-grade polymer synthesis |
| By-products | Oligomers, colored substances, trisphenol, etc. | Removed by washing and distillation |
4 Comparative Notes on Related Bisphenol Preparations
While direct data on this compound are scarce, the preparation parallels the synthesis of bisphenol A, with modifications to accommodate the sec-butyl substituent:
The sec-butyl group introduces steric hindrance, potentially affecting reaction kinetics and necessitating adjusted reaction times or catalyst loadings.
Purification methods developed for bisphenol A, such as phenol washing and vacuum distillation, are applicable and effective for this compound.
The use of solid acid catalysts can enable continuous processing and improved environmental profiles.
5 Summary
The preparation of this compound is principally achieved via acid-catalyzed condensation of acetone with 3-sec-butyl-4-hydroxyphenol. Key steps include:
Employing strong acid catalysts under controlled temperature and reaction time to maximize yield.
Purifying the crude product by washing with phenol recovered from decomposed adducts, followed by vacuum distillation and steam stripping to remove impurities and residual phenol.
Industrial processes emphasize recycling of phenol and avoidance of aqueous solvents to streamline production and enhance purity.
This methodology is adapted from well-established bisphenol A preparation processes, modified to accommodate the sec-butyl substituent and ensure high purity suitable for advanced polymer applications.
Chemical Reactions Analysis
Types of Reactions
2,2-Bis(3-sec-butyl-4-hydroxyphenyl)propane undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under specific conditions.
Reduction: The compound can be reduced to form dihydroxy derivatives.
Substitution: The hydrogen atoms on the phenolic rings can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of dihydroxy derivatives.
Substitution: Formation of halogenated or alkylated phenolic compounds.
Scientific Research Applications
Endocrine Disruption Studies
Di-sec-butyl-BPA has been identified as a potential endocrine disruptor. Research indicates that it exhibits binding affinity to nuclear receptors, specifically retinoic acid-related orphan receptor gamma (RORγ), which is crucial in regulating various biological processes. Studies have demonstrated that this compound can act as an inverse agonist, influencing gene expression related to endocrine functions .
Antifouling Agents
Recent patents highlight the use of di-sec-butyl-BPA as an active ingredient in antifouling paints. The compound has shown effectiveness in controlling periphyton growth, making it suitable for marine applications such as ship hull coatings and fishing nets . This application is particularly relevant given the environmental concerns surrounding traditional antifouling agents.
Plastic Additives
Di-sec-butyl-BPA is utilized as a plastic additive to enhance the thermal stability and durability of polymers. Its antioxidant properties help prevent degradation during processing and extend the lifespan of plastic products .
Lubricants
In the formulation of lubricants, di-sec-butyl-BPA acts as a stabilizer, improving resistance to oxidation and thermal degradation in high-performance lubricants . This application is critical in automotive and industrial machinery where high temperatures are prevalent.
Case Studies
Mechanism of Action
The mechanism of action of 2,2-Bis(3-sec-butyl-4-hydroxyphenyl)propane involves its interaction with various molecular targets and pathways. The phenolic groups can donate hydrogen atoms, making the compound an effective antioxidant. This property allows it to neutralize free radicals and prevent oxidative damage to cells and tissues. Additionally, the compound can interact with enzymes and receptors, modulating their activity and influencing various biological processes.
Comparison with Similar Compounds
Bisphenol A (BPA; 2,2-Bis(4-hydroxyphenyl)propane)
Structural Differences
Pharmacokinetics and Toxicity
- Absorption and Distribution : BPA is rapidly absorbed (peak fetal concentration at 20 minutes post-administration) and crosses placental barriers efficiently due to moderate lipophilicity (logP = 3.32) . Its terminal half-life in fetal tissues (173 hours) exceeds maternal values (2–5 hours) .
- Estrogenic Activity : BPA exhibits estrogenic effects at doses >200 mg/kg, linked to rapid fetal distribution and receptor binding .
- Metabolism : ~60% excreted via feces, with hydroxylation and conjugation pathways .
Implications for the Target Compound
The sec-butyl groups in the target compound likely reduce placental transfer efficiency compared to BPA due to increased steric hindrance. However, higher lipophilicity could enhance tissue retention. Estrogenic activity remains unstudied but may differ due to structural modifications.
2,2-Bis(4-allyloxyphenyl)propane (CAS: 3739-67-1)
Structural Features
Fluorinated Bisphenol Analogs
Example: 2,2-Bis(3-amino-4-hydroxyphenyl)hexafluoropropane (CAS: Not specified)
Comparison with Target Compound
- Fluorine atoms enhance thermal and chemical resistance, whereas the target compound’s sec-butyl groups may improve flexibility in polymers.
- Both compounds demonstrate the role of substituents in tuning material properties.
Data Tables
Table 1: Structural and Functional Comparison of Bisphenol Derivatives
*Predicted using computational tools (e.g., ChemAxon).
Table 2: Pharmacokinetic Parameters of BPA (Oral Administration in Rats)
| Parameter | Maternal Blood | Fetal Tissue |
|---|---|---|
| Peak Concentration Time | 10–20 minutes | 20 minutes |
| Terminal Half-Life (t₁/₂) | 2–5 hours | 173 hours |
| AUC (µg·h/g) | 1,200 | 1,800 |
Key Research Findings and Gaps
- BPA’s Rapid Placental Transfer : Demonstrates the significance of logP and molecular size in fetal exposure . The target compound’s higher molecular weight and bulkier substituents may reduce placental transfer.
- Structural Modifications : Alkyl (e.g., sec-butyl) and fluorinated groups alter thermal, mechanical, and solubility properties in polymers .
- Data Gaps: No direct studies on the target compound’s toxicity, estrogenicity, or industrial applications. Further research is needed to validate predictions.
Biological Activity
2,2-Bis(3-sec-butyl-4-hydroxyphenyl)propane, commonly referred to as di-sec-butyl-bisphenol (di-sec-butyl-BPA), is a chemical compound that has garnered attention due to its biological activities and potential applications in various fields, including pharmacology and materials science. This article delves into its mechanisms of action, biological effects, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C23H32O2
- Molecular Weight : 352.50 g/mol
- CAS Number : 11439236
The compound features two phenolic groups that contribute to its antioxidant properties. The presence of these groups allows it to interact with free radicals, effectively neutralizing them and preventing oxidative damage within biological systems .
The biological activity of this compound is primarily attributed to its antioxidant capabilities. The phenolic hydroxyl groups can donate hydrogen atoms, which is crucial for stabilizing free radicals. This mechanism reduces oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders.
Interaction with Receptors
Research indicates that this compound can modulate the activity of estrogen receptors (ER), particularly ERβ. It has been shown to bind to these receptors without activating them, suggesting potential use as an antagonist in estrogen-related pathways . This property could be significant in developing treatments for hormone-dependent cancers.
Antioxidant Activity
Studies have demonstrated that this compound exhibits significant antioxidant activity. In vitro assays reveal that it can reduce oxidative stress markers in cellular models, highlighting its potential as a protective agent against oxidative damage.
Toxicological Studies
Toxicological assessments indicate that while lower doses may provide protective effects, higher doses can lead to adverse outcomes. For instance, animal studies have shown that excessive exposure can result in toxicity and disrupt endocrine functions .
In Vitro Studies
A study conducted on HeLa cells demonstrated that di-sec-butyl-BPA could inhibit the transcriptional activity of ERβ without activating it. This was evidenced by reporter assays where the compound was shown to bind effectively but did not induce gene expression like estradiol .
Animal Models
In animal studies, varying dosages of this compound were administered to evaluate its biological effects. Results indicated that at lower concentrations, the compound exhibited beneficial properties such as reduced oxidative stress and enhanced cellular proliferation. However, at higher concentrations, it showed signs of toxicity and endocrine disruption .
Summary of Findings
| Study Type | Key Findings |
|---|---|
| In Vitro | Antioxidant activity confirmed; inhibition of ERβ transcriptional activity observed. |
| Animal Models | Protective effects at low doses; toxicity and endocrine disruption at high doses noted. |
Q & A
How can researchers design a robust synthetic route for 2,2-Bis(3-sec-butyl-4-hydroxyphenyl)propane?
Level: Basic
Methodological Answer:
Designing a synthetic route requires selecting appropriate intermediates and optimizing reaction conditions. For example:
- Intermediate Selection : Start with phenol derivatives containing sec-butyl and hydroxyl groups. highlights similar biphenylpropane derivatives synthesized via nucleophilic substitution or Friedel-Crafts alkylation.
- Reaction Optimization : Use statistical experimental design (e.g., factorial design) to test variables like temperature, catalyst loading, and solvent polarity. Reference the approach in , which emphasizes minimizing trial-and-error through systematic parameter screening.
- Purity Validation : Employ HPLC with a C18 column and gradient elution (e.g., water:acetonitrile = 70:30 to 50:50) to verify purity (>95%) as outlined in .
Key Reference:
What purification strategies ensure high yield and stability of this compound?
Level: Basic
Methodological Answer:
- Crystallization : Use solvent mixtures (e.g., ethanol/water) for recrystallization, monitoring solubility via phase diagrams. mentions >95% purity achieved through similar methods.
- Chromatography : Perform column chromatography with silica gel and ethyl acetate/hexane gradients. Ensure solvent removal under reduced pressure to prevent degradation ( ).
- Stability Testing : Store purified samples in amber vials at -20°C under inert gas (N₂), validated by periodic HPLC analysis ( ).
How should researchers mitigate safety risks during handling?
Level: Basic
Methodological Answer:
- Hazard Mitigation : Wear nitrile gloves and safety goggles due to skin/eye irritation risks (Category 2A per ).
- Ventilation : Use fume hoods for weighing and synthesis to avoid inhalation ().
- Spill Management : Absorb leaks with sand/vermiculite and dispose as hazardous waste ().
How can computational methods enhance reaction mechanism studies for this compound?
Level: Advanced
Methodological Answer:
- Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways, as described in . Optimize transition states and intermediates using software like Gaussian or ORCA.
- Machine Learning : Train models on experimental data (e.g., reaction yields, conditions) to predict optimal parameters. highlights AI-driven optimization in COMSOL Multiphysics for similar systems.
- Validation : Cross-check computational results with experimental kinetics (e.g., in situ IR spectroscopy).
How to resolve contradictions in experimental data across studies (e.g., conflicting catalytic activity)?
Level: Advanced
Methodological Answer:
- Variable Isolation : Use factorial design () to test variables independently (e.g., solvent polarity vs. temperature).
- Reproducibility Checks : Replicate experiments under controlled humidity and oxygen levels, as moisture/air sensitivity may explain discrepancies ().
- Meta-Analysis : Compare datasets using multivariate statistics (e.g., PCA) to identify outliers or confounding factors.
Key Reference:
What challenges arise in applying this compound to polymer science, and how can they be addressed?
Level: Advanced
Methodological Answer:
- Solubility Issues : Test co-solvent systems (e.g., DMF/THF) or modify hydroxyl groups via acetylation ().
- Thermal Stability : Conduct TGA/DSC to assess decomposition thresholds. notes stability under recommended storage but lacks thermal data; iterative testing is essential.
- Crosslinking Efficiency : Optimize curing agents (e.g., epoxides) using DOE methods ( ).
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
